molecular formula C19H15ClN4O5 B273612 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

货号 B273612
分子量: 414.8 g/mol
InChI 键: AWNNIEDOKBWDMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione, also known as CNB-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In

作用机制

The exact mechanism of action of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is not fully understood, but it is believed to act through a number of different pathways. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine in the brain. By inhibiting the activity of monoamine oxidase B, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione may help to increase the levels of dopamine in the brain, which is important for the treatment of Parkinson's disease.
Biochemical and Physiological Effects
5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to exhibit a number of biochemical and physiological effects in preclinical studies. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells, which are all important factors in the development of neurodegenerative disorders. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. These effects are believed to be due to the neuroprotective properties of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione.

实验室实验的优点和局限性

One of the main advantages of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione for lab experiments is its ability to cross the blood-brain barrier, which is important for the treatment of neurodegenerative disorders. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

未来方向

There are a number of future directions for the research and development of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione. One direction is to further explore the mechanism of action of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione in order to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione in humans. Additionally, there is potential for the development of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione as a therapeutic agent for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Overall, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has shown significant promise as a potential therapeutic agent for the treatment of neurodegenerative disorders, and further research is needed to fully explore its potential.
In conclusion, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications in neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione have been discussed in this paper. Further research is needed to fully explore the potential of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione as a therapeutic agent for the treatment of neurodegenerative disorders.

合成方法

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzaldehyde with 3-methyl-1,2,3,4-tetrahydroisoquinoline to form the intermediate product. The intermediate product is then reacted with 2-amino-4,5-dimethylthiazole to form the final product, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione. The synthesis method of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been described in detail in a number of scientific publications.

科学研究应用

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in a number of neurodegenerative disorders. In preclinical studies, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. These promising results have led to the development of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione as a potential therapeutic agent for the treatment of neurodegenerative disorders.

属性

产品名称

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

分子式

C19H15ClN4O5

分子量

414.8 g/mol

IUPAC 名称

5-(2-chloro-5-nitrophenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4-dione

InChI

InChI=1S/C19H15ClN4O5/c1-22-17(25)15-16(11-9-10(24(27)28)7-8-12(11)20)21-13-5-3-4-6-14(13)29-18(15)23(2)19(22)26/h3-9,16,21H,1-2H3

InChI 键

AWNNIEDOKBWDMF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(NC3=CC=CC=C3O2)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)N(C1=O)C

规范 SMILES

CN1C2=C(C(NC3=CC=CC=C3O2)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)N(C1=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。